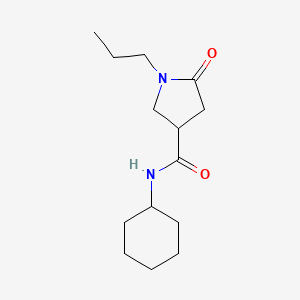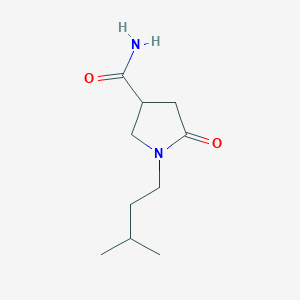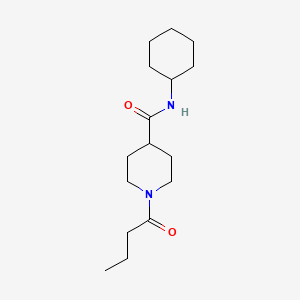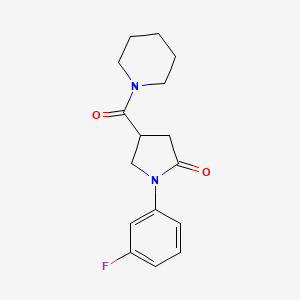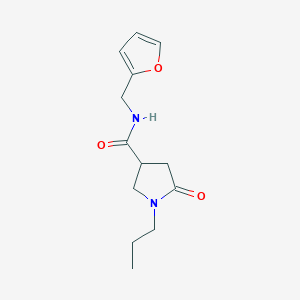
N-(furan-2-ylmethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide
Descripción general
Descripción
N-(furan-2-ylmethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a furan ring attached to a pyrrolidine core, which is further substituted with a propyl group and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Core: The pyrrolidine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pyrrolidine core.
Functional Group Modifications: The propyl group and the carboxamide group can be introduced through alkylation and amidation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(furan-2-ylmethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions (e.g., solvent, temperature, catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and cellular processes. It may serve as a probe or a ligand in various assays.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for the treatment of certain diseases. Its pharmacological properties are of interest for drug discovery and development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, materials, and intermediates for various processes.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
Cellular Processes: The compound can influence various cellular processes, such as cell proliferation, apoptosis, and differentiation, through its interactions with key proteins and pathways.
Comparación Con Compuestos Similares
N-(furan-2-ylmethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(furan-2-ylmethyl)-5-oxo-1-butylpyrrolidine-3-carboxamide: This compound has a butyl group instead of a propyl group, which may affect its chemical and biological properties.
N-(furan-2-ylmethyl)-5-oxo-1-ethylpyrrolidine-3-carboxamide: The presence of an ethyl group in place of the propyl group can lead to differences in reactivity and interactions.
N-(furan-2-ylmethyl)-5-oxo-1-methylpyrrolidine-3-carboxamide: The methyl group substitution can result in distinct pharmacological and chemical characteristics.
The uniqueness of this compound lies in its specific structural features, which confer particular reactivity, binding affinity, and biological activity. These properties make it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-5-15-9-10(7-12(15)16)13(17)14-8-11-4-3-6-18-11/h3-4,6,10H,2,5,7-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYUPDKEKAWATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide](/img/structure/B4451955.png)
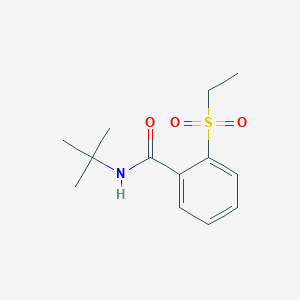
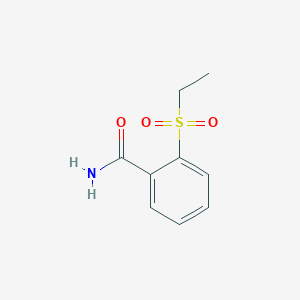
![2-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4451971.png)
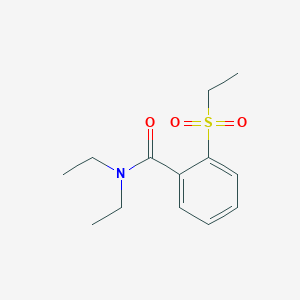

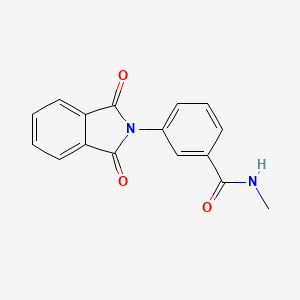
![1-[2-(ETHANESULFONYL)BENZOYL]-4-METHYLPIPERAZINE](/img/structure/B4452004.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-N'-(2-ethoxyphenyl)malonamide](/img/structure/B4452012.png)
![1-[2-(butylsulfonyl)benzoyl]pyrrolidine](/img/structure/B4452023.png)
